molecular formula C8H11N3O2 B2621628 Methyl 5-amino-6-(methylamino)pyridine-2-carboxylate CAS No. 1525791-31-4

Methyl 5-amino-6-(methylamino)pyridine-2-carboxylate

Cat. No.: B2621628
CAS No.: 1525791-31-4
M. Wt: 181.195
InChI Key: XTVJOFPIWHQIIM-UHFFFAOYSA-N
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Description

“Methyl 5-amino-6-(methylamino)pyridine-2-carboxylate” is a chemical compound with the IUPAC name “methyl 5-amino-6-(methylamino)picolinate”. It has a molecular weight of 181.19 . The compound is typically stored at room temperature and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is "1S/C8H11N3O2/c1-10-7-5(9)3-4-6(11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 181.19 . More specific physical and chemical properties were not found in the search results.

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

methyl 5-amino-6-(methylamino)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-10-7-5(9)3-4-6(11-7)8(12)13-2/h3-4H,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVJOFPIWHQIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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